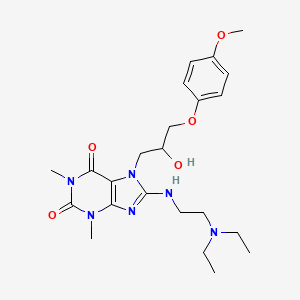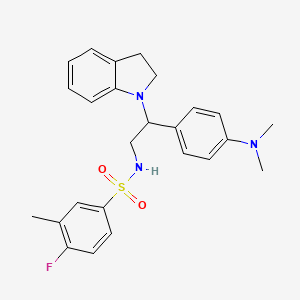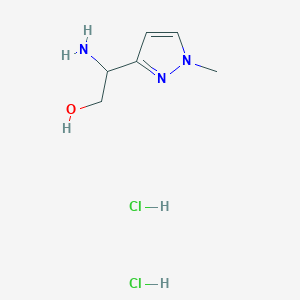
8-((2-(ジエチルアミノ)エチル)アミノ)-7-(2-ヒドロキシ-3-(4-メトキシフェノキシ)プロピル)-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O5 and its molecular weight is 474.562. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス性
この化合物は抗ウイルス活性を示し、ウイルス学研究において関連性があります。特に、特定のウイルスに対する有効性が研究されています。例えば、ウイルス複製を阻害したり、ウイルス酵素を阻害したりする可能性があります。 研究者はその作用機序を探求し、ウイルス感染に対する治療薬としての可能性を評価しています .
抗酸化特性
この化合物の構造にはフェノール性部分(4-メトキシフェノキシ基)が含まれており、潜在的な抗酸化活性を示唆しています。抗酸化物質は、細胞を酸化ストレスから保護し、フリーラジカルによる損傷を防ぐ上で重要な役割を果たします。 フリーラジカルを捕捉し、酸化損傷から保護する能力を調査することは、研究のための重要な道です .
金属配位研究
ホスホン酸基があることから、この化合物は金属結合性を示す可能性があります。研究者は、金属イオンとの配位挙動を研究しています。この化合物によって形成される金属錯体は、触媒作用、薬物送達、および生物無機化学に影響を与える可能性があります。 特定の金属イオンに対する親和性とその金属錯体における安定性を調査することは不可欠です .
酵素阻害
この化合物の構造は、酵素との潜在的な相互作用を示唆しています。研究者は、キナーゼやポリメラーゼなどの特定の酵素に対する阻害効果を探求しています。 酵素標的を特定し、酵素阻害剤としての有効性を評価することは、創薬と治療開発に貢献します .
生化学的経路
この化合物が細胞経路に与える影響を研究することで、研究者はその生物学的効果についての洞察を得ることができます。シグナル伝達経路、遺伝子発現、または代謝プロセスへの影響を調査することで、薬物介入の新しい標的を明らかにすることができます。 研究者は、この化合物が特定の細胞経路を調節するかどうか、そして細胞恒常性にどのように影響を与えるかを調査しています .
薬物送達システム
この化合物の親水性および親油性領域は、薬物送達システムのための興味深い候補となっています。研究者は、ナノ粒子、ミセル、またはリポソームへのカプセル化を調査しています。 安定性、放出速度論、および標的化能力を評価することで、薬物送達の効率と特異性を高めることができます .
薬物動態および毒性
この化合物の薬物動態特性(吸収、分布、代謝、および排泄)を理解することは、創薬にとって重要です。研究者は、そのバイオアベイラビリティ、組織分布、および半減期を研究しています。 さらに、毒性プロファイルを評価することで、潜在的な治療用途での安全な使用が保証されます .
計算モデリング
分子動力学シミュレーションや量子力学計算などの計算研究は、原子レベルでの化合物の挙動についての洞察を提供することができます。研究者は、そのエネルギー、結合相互作用、およびコンフォメーションの変化を探求しています。 これらのシミュレーションは、実験計画を導き、その特性の理解を深めます .
要約すると、「8-((2-(ジエチルアミノ)エチル)アミノ)-7-(2-ヒドロキシ-3-(4-メトキシフェノキシ)プロピル)-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン」は、抗ウイルス研究、抗酸化研究、金属配位、酵素阻害、薬物送達、および計算モデリングにおいて有望です。 その多面的な特性により、科学的探求のための魅力的な対象となっています . 🌟
特性
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O5/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(4)23(32)26(20)3)29(22)14-16(30)15-34-18-10-8-17(33-5)9-11-18/h8-11,16,30H,6-7,12-15H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPDZWLXUHYKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)
![N-(2,5-dichlorophenyl)-2-{6-methyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2461495.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
![Ethyl 6-acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2461499.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2461500.png)



![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2461512.png)
